3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with a Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its synthesis process. As mentioned earlier, the synthesis could involve the reaction of a 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with a Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate .Scientific Research Applications
Synthetic Pathways and Derivatives
The compound 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, plays a pivotal role in the development of various synthetic pathways for the creation of thieno[3,2-d]pyrimidine derivatives. Notably, it serves as a versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones, showcasing the compound's utility in generating bioactive molecules with potential therapeutic applications (El-Meligie et al., 2020).
Biological Activities and Applications
Research on thieno[3,2-d]pyrimidine derivatives, which include structures similar to the specified compound, highlights their significant biological activities. For example, these compounds are synthesized to explore their anticancer, anti-inflammatory, and antimicrobial properties. Such derivatives have been evaluated against various human tumor cell lines, showing significant anti-cancer activities at specific cell lines, underscoring the potential of these compounds in oncological research and therapy development (Singh & Paul, 2006).
Chemical Properties and Reactivity
The compound's inherent chemical structure also facilitates the exploration of its reactivity and interactions with other chemical entities, leading to the development of novel heterocyclic compounds. Such studies are fundamental in the fields of medicinal chemistry and drug design, providing insights into the synthesis of new molecules with improved pharmacological profiles. The research into its reactions with various reagents opens avenues for the synthesis of a wide array of heterocyclic compounds with diverse biological activities (Hassaneen et al., 2003).
Material Science Applications
In addition to its implications in pharmaceutical research, derivatives of thieno[3,2-d]pyrimidine, including the compound , find applications in material science, particularly in the development of efficient polymer solar cells. The introduction of such compounds as acceptor units in D-A copolymers demonstrates their potential in enhancing the performance of solar cells, contributing to the advancement of renewable energy technologies (Cao et al., 2015).
Future Directions
Thieno[3,2-d]pyrimidine derivatives have shown promising results as inhibitors of PI3 kinase p110alpha . Therefore, future research could focus on exploring the potential of “3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds in the treatment of diseases related to the deregulation of the PI3K/Akt signaling pathway.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process essential for the kinase’s function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could be effective in treating certain types of cancer.
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-14(10-3-7-23-9-10)18-5-1-11(2-6-18)19-15(21)13-12(4-8-24-13)17-16(19)22/h3-4,7-9,11H,1-2,5-6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSPUVSWFQYZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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